2-(Diisobutylamino)acetic acid
Overview
Description
2-(Diisobutylamino)acetic acid , also known as DIBAA , is an organic compound with the following chemical formula: C₁₀H₂₁NO₂ . It belongs to the class of amino acids and contains both an amino group and a carboxylic acid group. The compound is characterized by its branched alkyl side chains and its role as a building block in various biochemical processes.
Synthesis Analysis
The synthesis of DIBAA involves several steps. One common method is the Gabriel synthesis , which proceeds as follows:
- Phthalimide Protection : Diisobutylamine reacts with phthalic anhydride to form diisobutylphthalimide .
- Deprotonation : The phthalimide nitrogen is deprotonated using a strong base (such as sodium or potassium hydroxide).
- Alkylation : The deprotonated nitrogen attacks an alkyl halide (usually an alkyl bromide or iodide) to form the desired product, 2-(diisobutylamino)acetic acid.
Molecular Structure Analysis
The molecular structure of DIBAA consists of a central carbon atom bonded to:
- Two diisobutylamino groups (each with a branched isobutyl chain).
- A carboxylic acid group (COOH).
Chemical Reactions Analysis
DIBAA can participate in various chemical reactions:
- Hydrolysis : Under acidic or basic conditions, DIBAA can undergo hydrolysis to yield diisobutylamine and acetic acid.
- Esterification : Reaction with an alcohol can lead to the formation of DIBAA esters.
- Amide Formation : DIBAA can react with other amines to form amides.
Physical And Chemical Properties Analysis
- Melting Point : DIBAA typically melts around 100-110°C .
- Solubility : It is soluble in water and common organic solvents.
- pKa : The pKa value of the carboxylic acid group in DIBAA is approximately 4.5 .
Scientific Research Applications
Efficient Drug Delivery Systems
One study retracted due to issues with the research, initially explored the influence of diisopropylaminoethyl methacrylate, closely related to 2-(Diisobutylamino)acetic acid, on the hydrolysis of cyclic benzylidene acetals, pointing towards its potential in creating efficient drug delivery mechanisms (Minjie Tang et al., 2015).
Biofuel Production
Research into the utilization of acetic acid, a relative of 2-(Diisobutylamino)acetic acid, for biofuel production has shown promising results. Engineered Escherichia coli strains overexpressing acetyl-CoA synthetase and anaplerotic enzymes have demonstrated enhanced isobutanol production from acetate, suggesting a novel approach for biofuel production leveraging acetate as a carbon source (Hun-Suk Song et al., 2018).
Antimicrobial Applications
Acetic acid has been studied for its antimicrobial effects, especially as a low-concentration local antiseptic against problematic infections caused by organisms like Proteus vulgaris and Pseudomonas aeruginosa. This research indicates the broader antimicrobial potential of related compounds, including 2-(Diisobutylamino)acetic acid, for medical and sanitary applications (H. Ryssel et al., 2009).
Chemical Synthesis and Optimization
Studies on the reactivity and optimization of compounds structurally related to 2-(Diisobutylamino)acetic acid, such as the synthesis of novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives using OxymaPure/DIC, highlight the versatility and potential of such compounds in chemical synthesis and pharmaceutical development (A. El‐Faham et al., 2013).
Environmental and Green Chemistry
The development of green routes for chemical synthesis, such as the acylation of resorcinol with acetic acid using non-polluting catalysts, showcases the environmental applications of acetic acid derivatives. These studies underscore the importance of sustainable chemistry practices and the potential of 2-(Diisobutylamino)acetic acid in such contexts (G. Yadav & A. V. Joshi, 2002).
Safety And Hazards
- Toxicity : DIBAA is not highly toxic, but standard safety precautions should be followed during handling.
- Stability : It is stable under normal conditions.
- Hazardous Reactions : No specific hazardous reactions are associated with DIBAA.
Future Directions
Research on DIBAA remains limited. Future investigations could focus on:
- Biological Activity : Explore potential biological functions and targets.
- Synthetic Modifications : Design derivatives with improved properties.
- Applications : Investigate applications in drug development or materials science.
properties
IUPAC Name |
2-[bis(2-methylpropyl)amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)5-11(6-9(3)4)7-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZYXTQXAOPNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946392 | |
Record name | N,N-Bis(2-methylpropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diisobutylamino)acetic acid | |
CAS RN |
23590-04-7 | |
Record name | NSC45482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Bis(2-methylpropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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